molecular formula C24H22N4O4S B297739 N-(2,3-dimethylphenyl)-N-[2-oxo-2-[2-(2-oxoindol-3-yl)hydrazinyl]ethyl]benzenesulfonamide

N-(2,3-dimethylphenyl)-N-[2-oxo-2-[2-(2-oxoindol-3-yl)hydrazinyl]ethyl]benzenesulfonamide

Cat. No. B297739
M. Wt: 462.5 g/mol
InChI Key: KAPOXTHPSHNNLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-N-[2-oxo-2-[2-(2-oxoindol-3-yl)hydrazinyl]ethyl]benzenesulfonamide, commonly known as DIMATE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of DIMATE is not fully understood. However, studies have suggested that DIMATE may exert its effects by binding to specific targets, such as carbonic anhydrase IX, and modulating their activity. Additionally, DIMATE may induce apoptosis and cell cycle arrest by activating specific signaling pathways.
Biochemical and Physiological Effects:
DIMATE has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, inhibition of virus replication, and inhibition of enzyme activity. Additionally, DIMATE has been shown to induce apoptosis and cell cycle arrest, which are important processes in cancer treatment.

Advantages and Limitations for Lab Experiments

One of the advantages of using DIMATE in lab experiments is its potential to inhibit cancer cell growth and virus replication. Additionally, DIMATE has been shown to inhibit the activity of specific enzymes, which can be useful in enzyme inhibition studies. However, one of the limitations of using DIMATE in lab experiments is its potential toxicity, which can affect the accuracy of the results.

Future Directions

There are several future directions for DIMATE research, including:
1. Investigating the mechanism of action of DIMATE in more detail to better understand its effects.
2. Evaluating the safety and toxicity of DIMATE in animal studies to determine its potential for clinical use.
3. Developing new derivatives of DIMATE to improve its efficacy and reduce toxicity.
4. Studying the potential applications of DIMATE in other fields, such as neurodegenerative diseases and inflammation.
Conclusion:
In conclusion, DIMATE is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of DIMATE in various fields and to develop new derivatives with improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of DIMATE involves the reaction between 2,3-dimethylbenzenesulfonyl chloride and 2-(2-oxoindol-3-yl)hydrazinecarboxylic acid, followed by the reaction with 2-oxo-2-(2-(2-oxoindol-3-yl)hydrazinyl)ethylamine. The final product is obtained after purification using column chromatography.

Scientific Research Applications

DIMATE has been extensively studied for its potential applications in various fields, including cancer treatment, antiviral therapy, and enzyme inhibition. In cancer treatment, DIMATE has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In antiviral therapy, DIMATE has been shown to inhibit the replication of the hepatitis C virus. In enzyme inhibition, DIMATE has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer.

properties

Product Name

N-(2,3-dimethylphenyl)-N-[2-oxo-2-[2-(2-oxoindol-3-yl)hydrazinyl]ethyl]benzenesulfonamide

Molecular Formula

C24H22N4O4S

Molecular Weight

462.5 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-N-[2-oxo-2-[2-(2-oxoindol-3-yl)hydrazinyl]ethyl]benzenesulfonamide

InChI

InChI=1S/C24H22N4O4S/c1-16-9-8-14-21(17(16)2)28(33(31,32)18-10-4-3-5-11-18)15-22(29)26-27-23-19-12-6-7-13-20(19)25-24(23)30/h3-14H,15H2,1-2H3,(H,26,29)(H,25,27,30)

InChI Key

KAPOXTHPSHNNLE-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)N(CC(=O)NNC2=C3C=CC=CC3=NC2=O)S(=O)(=O)C4=CC=CC=C4)C

SMILES

CC1=C(C(=CC=C1)N(CC(=O)NNC2=C3C=CC=CC3=NC2=O)S(=O)(=O)C4=CC=CC=C4)C

Canonical SMILES

CC1=C(C(=CC=C1)N(CC(=O)NNC2=C3C=CC=CC3=NC2=O)S(=O)(=O)C4=CC=CC=C4)C

Origin of Product

United States

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